An In-depth Technical Guide to H-D-Thr(tBu)-OMe.HCl: Properties, Applications, and Protocols
An In-depth Technical Guide to H-D-Thr(tBu)-OMe.HCl: Properties, Applications, and Protocols
This guide provides an in-depth analysis of O-tert-Butyl-D-threonine methyl ester hydrochloride (H-D-Thr(tBu)-OMe.HCl), a critical amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. We will explore its core chemical properties, its strategic role in peptide synthesis, and detailed protocols for its application, grounded in established scientific principles.
Core Chemical Identity and Physical Properties
H-D-Thr(tBu)-OMe.HCl is a synthetically modified derivative of the amino acid D-threonine. It is engineered with two key protecting groups: a tert-butyl (tBu) ether on the side-chain hydroxyl group and a methyl ester (OMe) at the C-terminus. The alpha-amino group is presented as a hydrochloride salt, which enhances its stability and handling as a crystalline solid.[1][2] This strategic combination of protecting groups makes it a valuable building block, particularly in solid-phase peptide synthesis (SPPS).
Table 1: Physicochemical Properties of H-D-Thr(tBu)-OMe.HCl
| Property | Value | Source(s) |
| Chemical Name | O-tert-Butyl-D-threonine methyl ester hydrochloride salt | [1][2] |
| Synonyms | Methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate hydrochloride | [2] |
| CAS Number | 115141-43-0 | [1][2] |
| Molecular Formula | C₉H₁₉NO₃·HCl | [1][3] |
| Molecular Weight | 225.71 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | [1][5] |
| Melting Point | 141-150 °C (286-302 °F) | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4][6] | |
| Storage | Recommended storage at 2-8°C or 4°C, sealed, away from moisture.[4][5][7] For long-term storage in solvent, -80°C is recommended.[4] |
Molecular Structure and Stereochemistry
The functionality of H-D-Thr(tBu)-OMe.HCl is intrinsically linked to its structure. The D-configuration at the alpha-carbon is a non-natural stereoisomer, which is often intentionally incorporated into peptide drug candidates to enhance their stability against enzymatic degradation by proteases, thereby increasing their in vivo half-life.[8]
The tert-butyl group provides steric hindrance, effectively shielding the reactive hydroxyl side chain from participating in unwanted side reactions during peptide coupling.[9] The methyl ester protects the C-terminal carboxyl group, preventing it from reacting while the N-terminus is coupled to a growing peptide chain.
Caption: Chemical structure of H-D-Thr(tBu)-OMe.HCl.
Strategic Application in Peptide Synthesis
The primary application of H-D-Thr(tBu)-OMe.HCl is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The choice of protecting groups is critical for the success of SPPS, preventing side reactions and ensuring the correct peptide sequence is assembled.[9]
The Role of the Tert-Butyl (tBu) Group
The tert-butyl ether protecting the threonine side chain is stable under the mildly basic conditions required for the removal of the N-terminal Fmoc group (typically 20% piperidine in DMF).[10][11] However, it is readily cleaved under strong acidic conditions, such as with high concentrations of trifluoroacetic acid (TFA), which are used in the final step to cleave the completed peptide from the solid support resin.[10][11]
This differential stability is the cornerstone of the Fmoc/tBu synthesis strategy. During cleavage, the acid-labile tBu group generates a reactive tert-butyl cation. This cation can cause unwanted alkylation of sensitive residues like tryptophan or tyrosine.[11] To prevent these side reactions, "scavengers" such as water, triisopropylsilane (TIS), or thioanisole are added to the cleavage cocktail to trap the cations.[12]
The Role of the Methyl Ester (OMe) and Hydrochloride (HCl) Salt
The C-terminal methyl ester allows for the use of this amino acid derivative in solution-phase peptide synthesis or for the synthesis of peptide fragments that will be ligated later. In the context of SPPS, if this residue is to be the C-terminal amino acid, it must first be saponified (hydrolyzed) to the free carboxylic acid before being attached to the resin. More commonly, the fully protected Fmoc-D-Thr(tBu)-OH is used for direct attachment to the resin.
The hydrochloride salt of the free alpha-amine serves two main purposes:
-
Stability: It prevents the free amine from participating in unwanted reactions during storage.
-
Handling: It confers a crystalline, solid nature to the compound, making it easier to weigh and handle accurately.[1] Before the coupling reaction in SPPS, the hydrochloride must be neutralized with a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to liberate the free amine for reaction.[8]
Caption: General workflow for incorporating H-D-Thr(tBu)-OMe.HCl in SPPS.
Experimental Protocols
Protocol 1: Incorporation of H-D-Thr(tBu)-OMe.HCl into a Peptide Sequence via Manual SPPS
This protocol assumes the synthesis is proceeding on a resin with a pre-existing peptide chain ending in a free amine.
Materials:
-
Resin-bound peptide
-
H-D-Thr(tBu)-OMe.HCl
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation of Amino Acid Solution: In a separate vial, dissolve 3 equivalents of H-D-Thr(tBu)-OMe.HCl and 3 equivalents of HATU in DMF.
-
Neutralization and Activation: Add 6 equivalents of DIPEA to the amino acid solution. The initial 3 equivalents neutralize the hydrochloride salt, and the subsequent 3 equivalents are required for the activation reaction. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the synthesis vessel containing the deprotected resin-bound peptide.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours to ensure the coupling reaction goes to completion.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A colorless result indicates a complete reaction. If the test is positive (blue beads), a recoupling step may be necessary.[8]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection and coupling cycle.
Protocol 2: Standard Deprotection of the Tert-Butyl Group
This protocol outlines the final cleavage step, which simultaneously removes the tBu side-chain protection and cleaves the peptide from the resin.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. A typical ratio is 10 mL of cocktail per gram of resin.
-
Incubation: Gently agitate the slurry at room temperature for 2-3 hours. The tBu group is acid-labile and will be removed during this step.[11]
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA or DCM to recover any remaining peptide.
-
Precipitation: Add the collected filtrate dropwise to a flask of cold diethyl ether (typically 10x the volume of the filtrate). The peptide will precipitate as a white solid.
-
Isolation and Purification: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide under vacuum. The crude product can then be purified by reverse-phase HPLC.
Safety and Handling
While H-D-Thr(tBu)-OMe.HCl is not classified as a hazardous substance, standard laboratory safety practices are essential.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the compound.[1]
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[13]
-
Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[6][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[13]
-
Hazardous Decomposition Products: Upon combustion, it may produce oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[13]
Conclusion
H-D-Thr(tBu)-OMe.HCl is a highly valuable and specialized amino acid derivative. Its strategic design, featuring a D-stereocenter for enzymatic stability and orthogonal protecting groups (tBu and OMe), makes it an essential tool for the synthesis of complex and pharmacologically relevant peptides. A thorough understanding of its chemical properties, the causality behind its use in SPPS, and adherence to validated protocols are paramount for achieving high-yield, high-purity peptide products in research and drug development.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: H-D-Thr(tBu)-OMe HCl. Retrieved from [Link]
-
APPLITECH, Inc. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-Thr(tBu)-OMe HCl. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777334, H-D-Thr(tBu)-OMe.HCl. Retrieved from [Link]
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Aapptec Peptides. (n.d.). H-D-Thr(tBu)-OMe HCl; CAS 115141-43-0. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine. Retrieved from [Link]
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My Skin Recipes. (n.d.). H-D-Thr(tBu)-OMe.HCl. Retrieved from [Link]
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Pastuszak, J. J., & Chimiak, A. (1981). tert-Butyl group as thiol protection in peptide synthesis. The Journal of Organic Chemistry, 46(9), 1868–1873. Retrieved from [Link]
-
Next Peptide. (n.d.). H-D-Thr(tBu)-Ome.HCl. Retrieved from [Link]
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Stoineva, I. B., & Petkov, D. D. (1991). A convenient synthesis of aspartame. Journal of Chemical Education, 68(12), 1033. Retrieved from [Link]
- Google Patents. (2019). CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method.
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